molecular formula C20H30ClNO4S B3745365 [4-Acetyloxy-3-(5-piperidin-1-ylpentylsulfanyl)phenyl] acetate;hydrochloride

[4-Acetyloxy-3-(5-piperidin-1-ylpentylsulfanyl)phenyl] acetate;hydrochloride

Cat. No.: B3745365
M. Wt: 416.0 g/mol
InChI Key: AMPQSIOHVJKDHI-UHFFFAOYSA-N
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Description

[4-Acetyloxy-3-(5-piperidin-1-ylpentylsulfanyl)phenyl] acetate;hydrochloride is a complex organic compound that features a piperidine ring, a sulfanyl group, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Acetyloxy-3-(5-piperidin-1-ylpentylsulfanyl)phenyl] acetate;hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfanyl group, and the acetylation of the phenyl ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced further to form piperidines.

    Substitution: The acetate groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Zinc/acetic acid or catalytic hydrogenation can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study the effects of sulfanyl and piperidine-containing compounds on biological systems. It can serve as a model compound for drug development.

Medicine

In medicinal chemistry, [4-Acetyloxy-3-(5-piperidin-1-ylpentylsulfanyl)phenyl] acetate;hydrochloride may have potential as a therapeutic agent due to its structural features. It could be explored for its activity against various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-Acetyloxy-3-(5-piperidin-1-ylpentylsulfanyl)phenyl] acetate;hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group could play a role in redox reactions, while the piperidine ring may interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-Acetyloxy-3-(5-piperidin-1-ylpentylsulfanyl)phenyl] acetate;hydrochloride apart is the combination of the piperidine ring, sulfanyl group, and acetate groups in a single molecule

Properties

IUPAC Name

[4-acetyloxy-3-(5-piperidin-1-ylpentylsulfanyl)phenyl] acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S.ClH/c1-16(22)24-18-9-10-19(25-17(2)23)20(15-18)26-14-8-4-7-13-21-11-5-3-6-12-21;/h9-10,15H,3-8,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPQSIOHVJKDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)SCCCCCN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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